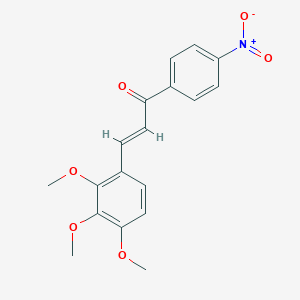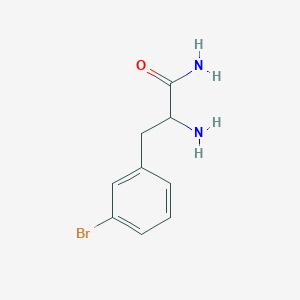
2,6-Naphthalenediacetic acid
Vue d'ensemble
Description
2,6-Naphthalenediacetic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, characterized by the presence of two acetic acid groups attached to the 2 and 6 positions of the naphthalene ring
Mécanisme D'action
Target of Action
2,6-Naphthalenediacetic acid (2,6-NDA) is a synthetic organic compound (SOC) that is used in various industries . It is a valuable monomer used in the production of polyesters, liquid crystal polymers (LCP), and polyurethane resins . It is also an important raw material in pharmaceuticals and fine chemicals .
Mode of Action
It is known that it interacts with its targets to produce high-strength and excellent dyeing performance polyester fibers and f-grade insulation materials . It is also used as a key monomer in the production of high-performance PEN, PBN, LCP, and polyurethane resins .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of high-performance polymers . The direct introduction of a carbonyl group into the aromatic ring in combination with the conversion of naphthalenecarboxylic acid derivatives into 2,6-NDA is a way to few-step, highly selective 2,6-NDA synthesis processes .
Pharmacokinetics
It is known that the compound has a boiling point of 5062±300 °C and a density of 1368±006 g/cm3 .
Result of Action
The result of the action of 2,6-NDA is the production of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials . It also results in the production of high-performance PEN, PBN, LCP, and polyurethane resins .
Analyse Biochimique
Biochemical Properties
It is known that its molecular weight is 244.24, and it has a predicted boiling point of 506.2±30.0 °C and a predicted density of 1.368±0.06 g/cm3 .
Cellular Effects
The cellular effects of 2,6-Naphthalenediacetic acid are not well-documented. It is used in the manufacture of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials. It is an important monomer for high-performance PEN, PBN, liquid crystal polymer (LCP), and polyurethane resin, and it is also an important raw material for medicine and fine chemicals .
Molecular Mechanism
It has been suggested that it may play a role in promoting the synthesis of cordycepin in Cordyceps militaris, a fungus known for its medicinal properties .
Metabolic Pathways
It is known that short-chain fatty acids play important roles in the regulation of glucose metabolism and lipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Naphthalenediacetic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-diisopropylnaphthalene. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of naphthalene derivatives. The reaction conditions are optimized to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Naphthalenediacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2,6-Naphthalenediol.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2,6-Naphthalenediacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a growth regulator in plant biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of acetic acid groups.
1-Naphthaleneacetic acid: Another naphthalene derivative with a single acetic acid group at the 1 position.
2,6-Naphthalenedicarboxylic acid: A closely related compound used in the production of polyethylene naphthalate.
Uniqueness
2,6-Naphthalenediacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and material science .
Propriétés
IUPAC Name |
2-[6-(carboxymethyl)naphthalen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)7-9-1-3-11-6-10(8-14(17)18)2-4-12(11)5-9/h1-6H,7-8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWCZUZXZFNNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






ruthenium(II)](/img/structure/B3096642.png)



![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)


![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)


